molecular formula C7H12ClN3S B2575810 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride CAS No. 2470435-27-7

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride

Cat. No.: B2575810
CAS No.: 2470435-27-7
M. Wt: 205.7
InChI Key: PBSDIIIKXNJVLX-UHFFFAOYSA-N
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Description

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride is a compound that features a piperidine ring fused with a thiadiazole ring, and it is often used in various scientific research applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been associated with a wide variety of biological targets . These targets include antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives, which share a similar structure, exhibit a wide variety of biological activities . These activities are likely due to the interaction of these compounds with their respective targets, leading to various changes in cellular processes.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can affect a broad spectrum of biological activities . These activities suggest that these compounds may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

It is known that 1,3,4-thiadiazole derivatives can exhibit a wide variety of biological activities . These activities suggest that these compounds may have various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . Reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

2-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSDIIIKXNJVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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